

NTR 368 TFA: A Potent Inducer of Programmed Cell Death via p75NTR Signaling

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. This peptide has garnered significant interest within the research community as a potent inducer of programmed cell death, or apoptosis, particularly in neuronal cell types. Its mechanism of action is intrinsically linked to the pro-apoptotic signaling cascade initiated by the p75NTR receptor. This technical guide provides a comprehensive overview of NTR 368 TFA, its role in programmed cell death, the associated signaling pathways, and detailed experimental protocols for its study.

Core Concept: p75NTR-Mediated Apoptosis

The p75NTR receptor plays a dual role in cell survival and cell death, depending on the cellular context and the presence of co-receptors. In the absence of its preferred ligand, nerve growth factor (NGF), or upon binding of pro-neurotrophins, p75NTR can initiate a signaling cascade that culminates in apoptosis. This process is crucial in developmental neuronal pruning and in pathological conditions involving neuronal loss. **NTR 368** TFA mimics a key functional region of the p75NTR intracellular domain, enabling the direct activation of this apoptotic pathway.

Quantitative Data on NTR 368 TFA Activity



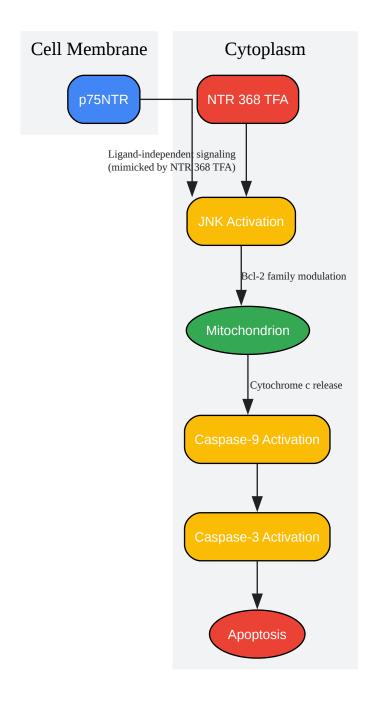
The following table summarizes the quantitative data available for the apoptotic activity of the p75NTR-derived peptide, which is commercially available as **NTR 368** TFA. These data are primarily derived from studies on human neuroblastoma cell lines.

Parameter	Cell Line	Peptide Concentration	Observed Effect	Reference
Apoptosis Induction	Human Neuroblastoma	50 μΜ	Significant increase in apoptotic cells	Hileman et al., 1997
Apoptosis Induction	p75NTR- expressing Smooth Muscle Cells	4 nmol/L	Increased TUNEL-positive cells	[1]

Signaling Pathway of NTR 368 TFA-Induced Apoptosis

NTR 368 TFA is believed to initiate apoptosis by acting downstream of the p75NTR receptor, likely mimicking the effects of the cleaved intracellular domain. The proposed signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the activation of the intrinsic mitochondrial pathway of apoptosis. This culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.





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Caption: Proposed signaling pathway of NTR 368 TFA-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of **NTR 368** TFA on programmed cell death.



Cell Culture and Peptide Treatment

- Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE, SH-SY5Y) are commonly used.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Peptide Preparation: Dissolve NTR 368 TFA in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Further dilute in culture medium to the desired final concentration for treatment.
- Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of **NTR 368** TFA or a vehicle control (sterile water). Incubate for the desired time period (e.g., 24-48 hours).

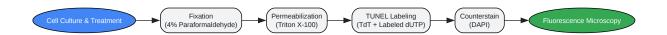
Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

- Materials:
 - TUNEL assay kit (commercially available)
 - Phosphate-buffered saline (PBS)
 - 4% paraformaldehyde in PBS
 - Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
 - Fluorescence microscope
- Procedure:
 - Culture and treat cells with NTR 368 TFA as described above.
 - Wash cells twice with PBS.



- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
- Wash twice with PBS.
- Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.
- Counterstain the nuclei with a DNA dye such as DAPI.
- Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.
- Quantify the percentage of TUNEL-positive cells.



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Caption: Experimental workflow for the TUNEL assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

- Materials:
 - Caspase-3 colorimetric or fluorometric assay kit (commercially available)
 - Cell lysis buffer
 - Microplate reader



Procedure:

- Culture and treat cells with NTR 368 TFA.
- Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.
- Determine the protein concentration of the lysates.
- Add an equal amount of protein from each sample to the wells of a microplate.
- Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[2][3][4][5][6]
- Incubate the plate at 37°C for 1-2 hours.
- Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
- Calculate the fold-increase in caspase-3 activity relative to the control.



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Caption: Workflow for the Caspase-3 activity assay.

Conclusion

NTR 368 TFA serves as a valuable tool for studying the intricate mechanisms of p75NTR-mediated programmed cell death. Its ability to potently and specifically induce apoptosis in neuronal cells makes it a significant subject of interest for research into neurodegenerative diseases and potential therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for investigating the cellular and molecular effects of this intriguing peptide. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects in more complex in vivo models.



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